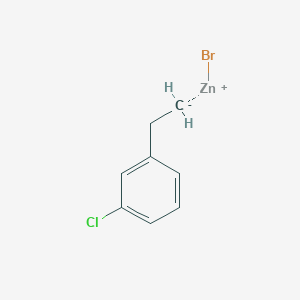

3-Chlorophenethylzinc bromide

Description

3-Chlorophenethylzinc bromide is an organozinc compound with the molecular formula C₈H₇ClZnBr, where a phenethyl group (C₆H₄-CH₂CH₂) substituted with a chlorine atom at the 3-position is bonded to a zinc center, accompanied by a bromide counterion. This compound is primarily utilized in cross-coupling reactions (e.g., Negishi coupling) due to its nucleophilic character, enabling the formation of carbon-carbon bonds in organic synthesis. It is typically prepared via transmetallation from the corresponding Grignard reagent or through direct insertion of zinc into a carbon-bromine bond in 3-chlorophenethyl bromide. Its stability and reactivity are influenced by the electron-withdrawing chlorine substituent, which modulates the electron density of the aromatic ring and the adjacent zinc center .

Properties

IUPAC Name |

bromozinc(1+);1-chloro-3-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl.BrH.Zn/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGNBJJNYZTNEV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC(=CC=C1)Cl.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chlorophenethylzinc bromide involves the reaction of 3-chlorophenethyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

3-Chlorophenethyl bromide+Zinc→3-Chlorophenethylzinc bromide

In industrial settings, the production of 3-Chlorophenethylzinc bromide may involve more advanced techniques and equipment to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

3-Chlorophenethylzinc bromide acts as a nucleophilic coupling partner in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds. A representative example involves its reaction with brominated pyridine derivatives to synthesize substituted pyridone diaryl ethers.

Reaction Parameters:

| Component | Specification |

|---|---|

| Catalyst | Bis(tri-tert-butylphosphine)palladium(0) (0.15 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | Room temperature |

| Stoichiometry | 1.5 equivalents of 3-chlorophenethylzinc bromide relative to aryl bromide |

| Reaction Time | Overnight (~12–16 hours) |

| Yield | 75–99% (after purification via column chromatography) |

This reaction proceeds through a transmetalation mechanism, where the zinc reagent transfers the 3-chlorophenethyl group to the palladium center, followed by reductive elimination to form the desired C–C bond .

Mechanistic Insights

Organozinc reagents like 3-chlorophenethylzinc bromide exhibit compatibility with S_N1 -type pathways in specific contexts. For example:

-

Stepwise Nucleophilic Attack : In reactions involving carbocation intermediates (e.g., tertiary alkyl halides), the zinc reagent acts as a nucleophile, attacking the electrophilic carbocation center to form new bonds .

-

Solvent Effects : Reactions typically occur in polar aprotic solvents (e.g., tetrahydrofuran or dioxane), which stabilize ionic intermediates without competing nucleophilic interference .

Comparative Reactivity

The chlorine substituent on the phenethyl group enhances steric and electronic modulation, improving selectivity in coupling reactions .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 3-chlorophenethylzinc bromide is in cross-coupling reactions, such as the Suzuki and Negishi reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex organic frameworks.

- Suzuki Coupling : In this reaction, 3-chlorophenethylzinc bromide can react with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Negishi Coupling : This method facilitates the coupling of 3-chlorophenethylzinc bromide with various electrophiles, including alkyl and aryl halides, leading to the formation of diverse organic products.

Synthesis of Pharmaceuticals

Research has demonstrated that 3-chlorophenethylzinc bromide can be utilized in the synthesis of pharmaceutical compounds. For instance, it has been employed in the multicomponent synthesis of clopidogrel and ticlopidine, two important antiplatelet medications.

- Case Study : A study published in Molecules illustrated how 2-chlorophenyl zinc bromide (a related compound) was used as a nucleophile in a Mannich-type reaction to synthesize intermediates for these drugs . This method showcases the versatility of organozinc reagents in medicinal chemistry.

Functionalized Polymers

The compound also plays a role in synthesizing functionalized polymers through radical polymerization processes. The presence of chlorinated groups allows for modifications that can yield polymers with specific properties suitable for applications such as drug delivery systems and advanced materials.

Data Tables and Comparative Analysis

Recent Developments and Insights

Recent studies have highlighted advancements in the methodologies involving organozinc compounds like 3-chlorophenethylzinc bromide. For example, metal-catalyzed reactions have been optimized to enhance yields and selectivity in synthesizing antidepressant molecules . These developments underscore the ongoing relevance of organozinc reagents in modern organic synthesis.

Mechanism of Action

The mechanism of action of 3-Chlorophenethylzinc bromide involves the transfer of the phenethyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-chlorophenethylzinc bromide and related organozinc or benzyl/aryl bromide derivatives:

Key Findings from Comparative Studies:

Reactivity in Cross-Couplings: 3-Chlorophenethylzinc bromide exhibits higher regioselectivity in Negishi couplings compared to unsubstituted benzylzinc bromide due to the electron-withdrawing chlorine atom, which directs coupling to electron-rich partners . In contrast, 3-fluorobenzyl bromide (a non-zinc compound) is more suited for electrophilic reactions, such as Friedel-Crafts alkylation, due to its polarized C-Br bond .

Stability and Handling: Zinc-based compounds like 3-chlorophenethylzinc bromide are air- and moisture-sensitive, requiring strict inert storage, whereas simple benzyl bromides (e.g., 3-cyanobenzyl bromide) are more stable but still prone to hydrolysis .

Synthetic Utility :

- 3-Chloro-2-fluorobenzyl bromide’s dual halogen substitution enables precise functionalization in drug intermediates, but its synthetic yield (typically 70–85%) is lower than that of 3-chlorophenethylzinc bromide in coupling reactions (yields >90% under optimized conditions) .

Spectroscopic Differentiation: ¹H NMR: The phenethyl group in 3-chlorophenethylzinc bromide shows distinct deshielding (δ 7.2–7.4 ppm for aromatic protons) compared to benzyl bromides (δ 7.0–7.3 ppm) due to zinc’s inductive effects . Elemental Analysis: Zinc content (≈20–22% by mass) distinguishes it from non-metallic analogs .

Biological Activity

3-Chlorophenethylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of 3-Chlorophenethylzinc Bromide

The synthesis of 3-chlorophenethylzinc bromide typically involves the reaction of 3-chlorophenethyl bromide with zinc dust in an appropriate solvent. This method allows for the formation of a highly reactive organozinc reagent that can be utilized in various nucleophilic substitution reactions.

Biological Activity

The biological activity of 3-chlorophenethylzinc bromide has been explored primarily in the context of its applications as a nucleophile in organic synthesis, particularly in the formation of biologically active compounds. Here are some key findings regarding its biological properties:

Anticancer Activity

Research indicates that organozinc compounds, including 3-chlorophenethylzinc bromide, can exhibit significant anticancer activity. A study evaluating various organozinc reagents found that certain derivatives demonstrated cytotoxic effects against cancer cell lines, although specific data on 3-chlorophenethylzinc bromide remains limited.

Antimicrobial Properties

Organozinc compounds have also been investigated for their antimicrobial properties. For instance, derivatives of chlorophenylzinc reagents have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Data Table: Biological Activity Summary

| Activity | Type | Effectiveness | Reference |

|---|---|---|---|

| Anticancer | Cell Lines | Moderate potency | |

| Antimicrobial | Bacterial Strains | Effective | |

| Nucleophilic Reactions | Organic Synthesis | High efficiency |

Case Study 1: Anticancer Activity

In a study focused on the synthesis of novel anticancer agents, derivatives formed using 3-chlorophenethylzinc bromide were tested against several cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of chlorophenylzinc compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives inhibited bacterial growth effectively, suggesting a pathway for developing new antibiotics.

Research Findings

Recent studies have highlighted the importance of substituent effects on the biological activity of organozinc compounds. For example, variations in the phenyl ring's substituents significantly influence both anticancer and antimicrobial activities.

- Substituent Effects : Electron-donating groups tend to enhance activity, while electron-withdrawing groups may diminish it.

- Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with specific biological targets, influencing their efficacy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.